Cas no 1890718-69-0 (3,3-Difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid)

3,3-Difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3,3-difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid
- EN300-1946088
- 1890718-69-0
- 3,3-Difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid
-
- Inchi: 1S/C14H12F2O3/c1-19-12-5-3-9-6-11(4-2-10(9)7-12)14(15,16)8-13(17)18/h2-7H,8H2,1H3,(H,17,18)
- InChI Key: JNLIKPSKJDENMC-UHFFFAOYSA-N
- SMILES: FC(CC(=O)O)(C1C=CC2C=C(C=CC=2C=1)OC)F
Computed Properties
- Exact Mass: 266.07545056g/mol
- Monoisotopic Mass: 266.07545056g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 3.1
3,3-Difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1946088-2.5g |
3,3-difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid |
1890718-69-0 | 2.5g |
$2940.0 | 2023-09-17 | ||
Enamine | EN300-1946088-5.0g |
3,3-difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid |
1890718-69-0 | 5g |
$4349.0 | 2023-06-02 | ||
Enamine | EN300-1946088-1.0g |
3,3-difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid |
1890718-69-0 | 1g |
$1500.0 | 2023-06-02 | ||
Enamine | EN300-1946088-5g |
3,3-difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid |
1890718-69-0 | 5g |
$4349.0 | 2023-09-17 | ||
Enamine | EN300-1946088-0.05g |
3,3-difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid |
1890718-69-0 | 0.05g |
$1261.0 | 2023-09-17 | ||
Enamine | EN300-1946088-0.25g |
3,3-difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid |
1890718-69-0 | 0.25g |
$1381.0 | 2023-09-17 | ||
Enamine | EN300-1946088-1g |
3,3-difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid |
1890718-69-0 | 1g |
$1500.0 | 2023-09-17 | ||
Enamine | EN300-1946088-10g |
3,3-difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid |
1890718-69-0 | 10g |
$6450.0 | 2023-09-17 | ||
Enamine | EN300-1946088-10.0g |
3,3-difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid |
1890718-69-0 | 10g |
$6450.0 | 2023-06-02 | ||
Enamine | EN300-1946088-0.5g |
3,3-difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid |
1890718-69-0 | 0.5g |
$1440.0 | 2023-09-17 |
3,3-Difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid Related Literature
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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3. Back matter
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Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
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Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781
Additional information on 3,3-Difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid
3,3-Difluoro-3-(6-methoxynaphthalen-2-yl)propanoic Acid: A Comprehensive Overview
The compound with CAS No. 1890718-69-0, known as 3,3-Difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a difluorinated propanoic acid moiety attached to a 6-methoxynaphthalen-2-yl group. The combination of these structural elements imparts distinctive chemical properties, making it a subject of interest for both academic research and potential industrial applications.
Recent studies have highlighted the importance of difluorinated propanoic acids in the development of bioactive compounds. The presence of two fluorine atoms in the propanoic acid backbone enhances the molecule's stability and bioavailability, which are critical factors in drug design. Additionally, the naphthalene ring with a methoxy substituent at position 6 introduces aromaticity and electronic complexity, further modulating the compound's reactivity and pharmacokinetic profile.
The synthesis of 3,3-Difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid involves a multi-step process that typically begins with the preparation of the naphthol derivative. Advanced techniques such as Suzuki coupling or Ullmann coupling are often employed to facilitate the formation of the carbon-naphthol bond. The introduction of fluorine atoms is achieved through electrophilic substitution or nucleophilic aromatic substitution, depending on the specific conditions and desired regioselectivity.
One of the most promising applications of this compound lies in its potential as a lead molecule for drug discovery. Recent research has demonstrated that difluorinated propanoic acids can serve as inhibitors of various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that this compound exhibits selective inhibition against certain kinases, making it a valuable tool for exploring therapeutic interventions.
In terms of chemical properties, 3,3-Difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid exhibits a high degree of solubility in organic solvents due to its hydrophobic nature. This characteristic is advantageous for its use in organic reactions and formulation development. Furthermore, the compound's fluorescence properties have been explored for applications in sensing and imaging technologies.
The integration of computational chemistry techniques has significantly advanced our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure, while molecular docking studies have revealed potential binding modes with target proteins. These findings underscore the importance of interdisciplinary approaches in unlocking the full potential of this compound.
In conclusion, 3,3-Difluoro-3-(6-methoxynaphthalen-2-yl)propanoic acid represents a fascinating example of how structural complexity can be harnessed to create molecules with diverse functional properties. As research continues to uncover new applications and mechanisms of action, this compound is poised to play a pivotal role in advancing both chemical science and therapeutic development.
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